molecular formula C12H11NO2 B2356779 7,8-Dimethylquinoline-5-carboxylic acid CAS No. 2402831-21-2

7,8-Dimethylquinoline-5-carboxylic acid

Cat. No.: B2356779
CAS No.: 2402831-21-2
M. Wt: 201.225
InChI Key: HCDKZRHXKDZXOQ-UHFFFAOYSA-N
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Description

7,8-Dimethylquinoline-5-carboxylic acid is a quinoline derivative with the molecular formula C12H11NO2. This compound is characterized by the presence of two methyl groups at the 7th and 8th positions and a carboxylic acid group at the 5th position on the quinoline ring. Quinoline derivatives are known for their diverse applications in medicinal and synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-Dimethylquinoline-5-carboxylic acid can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For example, a one-pot, solvent-free, microwave-assisted, multi-component reaction can be employed. This method utilizes substituted aniline, acetone, and benzaldehyde on the surface of alumina impregnated with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, is becoming increasingly popular in industrial settings .

Chemical Reactions Analysis

Types of Reactions

7,8-Dimethylquinoline-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-5-carboxylic acid derivatives, while reduction can produce quinoline-5-methanol derivatives .

Scientific Research Applications

7,8-Dimethylquinoline-5-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Quinoline derivatives are explored for their therapeutic potential in treating various diseases, such as malaria and cancer.

    Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7,8-Dimethylquinoline-5-carboxylic acid involves its interaction with specific molecular targets and pathways. Quinoline derivatives are known to inhibit enzymes and interfere with cellular processes, leading to their biological effects. For example, they may inhibit DNA synthesis or disrupt cell membrane integrity, resulting in antimicrobial or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

  • Quinoline-5-carboxylic acid
  • 7-Methylquinoline-5-carboxylic acid
  • 8-Methylquinoline-5-carboxylic acid

Uniqueness

7,8-Dimethylquinoline-5-carboxylic acid is unique due to the presence of two methyl groups at the 7th and 8th positions, which can influence its chemical reactivity and biological activity. This structural variation can result in different pharmacological properties compared to other quinoline derivatives .

Properties

IUPAC Name

7,8-dimethylquinoline-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-7-6-10(12(14)15)9-4-3-5-13-11(9)8(7)2/h3-6H,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCDKZRHXKDZXOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=CC=NC2=C1C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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